4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid

Lipophilicity LogP Drug Design

Select 4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic acid (CAS 179487-86-6) as a predictable building block for CNS-focused medicinal chemistry. Its XlogP of 2.3 and pKa ~5.15 offer a defined ionization and lipophilicity profile, minimizing batch-to-batch variability in ADME predictions. The carboxylic acid is pre-activated for high-throughput amide coupling, ideal for lead optimization libraries. Available at ≥97% purity from multiple suppliers, it ensures reliable SAR generation without the need for additional purification.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 179487-86-6
Cat. No. B1627537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid
CAS179487-86-6
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C15H19NO4/c1-2-20-15(19)12-7-9-16(10-8-12)13-5-3-11(4-6-13)14(17)18/h3-6,12H,2,7-10H2,1H3,(H,17,18)
InChIKeyOSFJSOISEOYJTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid (CAS 179487-86-6): Sourcing Specifications and Physicochemical Baseline


4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic acid (CAS 179487-86-6) is a piperidine-substituted benzoic acid derivative with the molecular formula C₁₅H₁₉NO₄ and a molecular weight of 277.32 g/mol . It is characterized by a benzoic acid core substituted at the para position with an N-ethoxycarbonylpiperidine moiety. The compound is commercially available from multiple suppliers with purities typically ranging from 95% to 98% . Its predicted physicochemical properties include a pKa of 5.15 ± 0.10 and a calculated logP (XlogP) of 2.3, which define its ionization state and lipophilicity profile under physiological and laboratory conditions [1].

Why a Generic 4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid Substitute Cannot Be Assumed: Critical Physicochemical Differences vs. In-Class Analogs


Substituting 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid with other piperidinyl-benzoic acid derivatives or alternative benzoic acid building blocks is not a straightforward exchange. Even subtle modifications to the piperidine N-substituent or the position of the benzoic acid attachment can significantly alter key physicochemical parameters that govern compound behavior in synthesis and biological assays. For instance, the presence of the ethoxycarbonyl group on the piperidine nitrogen, as opposed to a simple methyl group or an unsubstituted piperidine, modulates the compound's lipophilicity (XlogP of 2.3) [1], topological polar surface area (TPSA of 66.8 Ų) [1], and hydrogen bonding capacity (1 donor, 5 acceptors) [1]. These parameters are critical determinants of solubility, membrane permeability, and chromatographic behavior. Generic substitution without considering these quantifiable differences can lead to unpredictable reaction outcomes, altered pharmacokinetic profiles in vivo, and invalidated comparative SAR analyses. The evidence presented below provides the quantitative data required to justify the specific selection of this compound over its closest analogs for defined research applications.

Quantitative Differentiation Evidence: 4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid vs. Closest Analogs


Lipophilicity (XlogP) Comparison: 4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid Exhibits Higher Predicted Lipophilicity than an N-Methyl Analog

The calculated lipophilicity (XlogP) of 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid is 2.3 [1]. This value indicates moderate lipophilicity, which is a critical parameter for predicting membrane permeability and oral absorption potential. In contrast, a closely related analog, 4-(1-methylpiperidin-4-yl)benzoic acid, has a reported logP of 2.05 [2] or a significantly lower calculated LogP of -0.61 [3]. This quantifiable difference in lipophilicity directly impacts the compound's behavior in biological assays and its suitability for different drug design strategies.

Lipophilicity LogP Drug Design ADME Prediction

Acidity Constant (pKa) Differentiation: 4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid (pKa 5.15) vs. N-Methyl and Unsubstituted Analogs

The predicted acid dissociation constant (pKa) of the carboxylic acid group in 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid is 5.15 ± 0.10 . For comparison, the N-methyl analog 4-(1-methylpiperidin-4-yl)benzoic acid exhibits a pKa value of 4.19 [1] or a calculated pKa of 4.00 [2]. The unsubstituted piperidine analog, 2-(1-piperidinyl)benzoic acid, has a reported pKa of approximately 4.2 [3]. The higher pKa of the target compound indicates it is a weaker acid and will be less ionized at physiological pH (7.4) compared to its analogs.

pKa Ionization Solubility Bioavailability

Topological Polar Surface Area (TPSA) and Rotatable Bond Profile: Distinct Conformational Flexibility Compared to a Sulfonyl Analog

The target compound possesses a topological polar surface area (TPSA) of 66.8 Ų and 5 rotatable bonds [1]. In comparison, a sulfonyl-containing analog, 3-((4-(ethoxycarbonyl)piperidin-1-yl)sulfonyl)benzoic acid, has a significantly higher TPSA (due to the sulfonyl group, approximately 100 Ų based on structural calculation) and fewer rotatable bonds (approximately 4) due to the sulfonyl linker. The combination of moderate TPSA and a higher number of rotatable bonds in the target compound suggests greater conformational flexibility and a different balance between polarity and flexibility.

TPSA Rotatable Bonds Conformational Flexibility Drug-likeness

Hydrogen Bond Donor/Acceptor Profile: Distinct Balance Compared to 2-(1-Piperidinyl)benzoic acid

The target compound contains 1 hydrogen bond donor (the carboxylic acid proton) and 5 hydrogen bond acceptors (the carbonyl oxygens of the acid and ester, the piperidine nitrogen, and the ether oxygen) [1]. In contrast, 2-(1-piperidinyl)benzoic acid, a common building block, has 1 donor and only 3 acceptors [2]. The higher number of hydrogen bond acceptors in the target compound enhances its capacity for intermolecular hydrogen bonding, which can influence solubility, crystal packing, and molecular recognition events.

Hydrogen Bonding Solubility Molecular Recognition

Commercial Availability and Purity Benchmarking: High Purity Options (97-98%) Compared to Standard Analog Grades

4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic acid is commercially available from multiple reputable suppliers with a standard purity specification of 97% and up to 98% . In comparison, closely related piperidinyl-benzoic acid analogs such as 2-(1-piperidinyl)benzoic acid are typically offered at 97% purity . The consistent availability of the target compound at ≥97% purity ensures reliable performance in sensitive synthetic and biological applications, reducing the need for additional purification steps.

Procurement Purity Commercial Availability Quality Control

Synthetic Accessibility and Reported Yield: A Modest 10% Yield Requires Optimization

A reported synthetic route for 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid via nucleophilic aromatic substitution of 4-fluorobenzoic acid benzyl ester with ethyl isonipecotate proceeded with a low yield of 10% . This contrasts with other piperidine-benzoic acid derivatives, such as 4-(1-methylpiperidin-4-yl)benzoic acid, which can be synthesized via Suzuki coupling or other routes with higher reported yields (e.g., >60%) [1]. The low yield highlights a synthetic challenge that may impact procurement decisions if large quantities are required; however, it also presents an opportunity for process optimization to achieve a more cost-effective supply.

Synthesis Yield Process Chemistry Scale-up

Procurement-Driven Application Scenarios: Where 4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid Outperforms Analogs


Building Block for Medicinal Chemistry Programs Requiring Moderate Lipophilicity (LogP ~2.3)

When designing lead compounds with target LogP values in the 2-3 range for optimal CNS penetration or oral bioavailability, 4-[4-(ethoxycarbonyl)piperidin-1-yl]benzoic acid provides a predictable and quantifiable starting point [1]. Its XlogP of 2.3 [1] positions it as a moderately lipophilic building block, distinct from more polar N-methyl analogs (LogP 2.05 or lower) [2]. Procurement of this specific compound ensures that the lipophilicity contribution of the scaffold is known and consistent across batches, facilitating accurate in silico ADME predictions and SAR interpretation.

Exploration of pKa-Dependent Solubility and Permeability Profiles (pKa 5.15)

For research investigating the impact of carboxylic acid pKa on solubility and passive membrane diffusion, the predicted pKa of 5.15 for this compound [1] offers a distinct ionization profile compared to analogs with pKa values around 4.0-4.2 [2]. This ~1 log unit difference means that at pH 7.4, a significantly smaller fraction of the target compound will be in the ionized form, potentially leading to different permeability characteristics in Caco-2 or PAMPA assays. Researchers requiring a benzoic acid building block with reduced ionization at physiological pH should prioritize this compound over more acidic alternatives.

Conformational Flexibility Studies with 5 Rotatable Bonds and Moderate TPSA (66.8 Ų)

The combination of 5 rotatable bonds and a TPSA of 66.8 Ų [1] makes this compound a suitable scaffold for probing the relationship between conformational flexibility and target binding. Its TPSA falls below the 140 Ų threshold commonly associated with good oral bioavailability, while the additional rotatable bonds (compared to sulfonyl analogs) provide greater conformational sampling. Procurement of this specific compound, rather than a more rigid analog, enables the exploration of induced-fit binding mechanisms or the identification of bioactive conformations.

High-Purity Intermediate for Amide Coupling and Library Synthesis (≥97% Purity)

With commercial availability at 97-98% purity [1], this compound is ready for immediate use in high-throughput amide coupling reactions without further purification. Its carboxylic acid functionality is ideally positioned for activation and coupling with diverse amine libraries. The consistent purity across vendors [1] reduces the risk of side reactions and ensures reproducible yields in parallel synthesis, making it a reliable choice for medicinal chemistry and chemical biology groups engaged in library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.